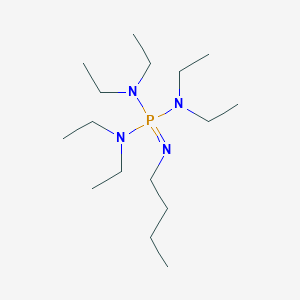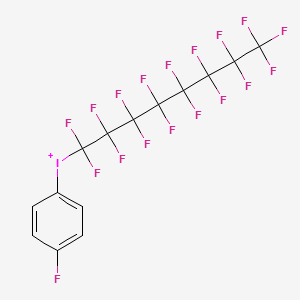
(4-Fluorophenyl)(heptadecafluorooctyl)iodanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Fluorophenyl)(heptadecafluorooctyl)iodanium is a chemical compound known for its unique structure and properties It is characterized by the presence of a fluorinated phenyl group and a highly fluorinated alkyl chain attached to an iodonium ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)(heptadecafluorooctyl)iodanium typically involves the reaction of 4-fluoroiodobenzene with a perfluorinated alkyl iodide under specific conditions. The reaction is usually carried out in the presence of a strong oxidizing agent, such as hydrogen peroxide or a peracid, to facilitate the formation of the iodonium ion. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced reactors and automation can help in scaling up the synthesis while maintaining control over reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Fluorophenyl)(heptadecafluorooctyl)iodanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the formation of lower oxidation state species.
Substitution: The iodonium ion can participate in substitution reactions, where the iodide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, peracids.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, thiols, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a variety of substituted products.
Applications De Recherche Scientifique
(4-Fluorophenyl)(heptadecafluorooctyl)iodanium has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for introducing fluorinated groups into molecules.
Biology: Investigated for its potential use in biological labeling and imaging due to its unique fluorinated structure.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and delivery.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (4-Fluorophenyl)(heptadecafluorooctyl)iodanium involves its interaction with molecular targets through its iodonium ion. The compound can act as an electrophile, facilitating various chemical transformations. The fluorinated groups enhance its stability and reactivity, making it a valuable tool in synthetic chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Fluorophenyl)(perfluorooctyl)iodonium
- (4-Fluorophenyl)(heptafluorobutyl)iodonium
- (4-Fluorophenyl)(nonafluorobutyl)iodonium
Uniqueness
(4-Fluorophenyl)(heptadecafluorooctyl)iodanium is unique due to its long perfluorinated alkyl chain, which imparts distinct properties such as increased hydrophobicity and chemical stability. This makes it particularly useful in applications where these characteristics are desired.
Propriétés
Numéro CAS |
83609-26-1 |
|---|---|
Formule moléculaire |
C14H4F18I+ |
Poids moléculaire |
641.06 g/mol |
Nom IUPAC |
(4-fluorophenyl)-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)iodanium |
InChI |
InChI=1S/C14H4F18I/c15-5-1-3-6(4-2-5)33-14(31,32)12(26,27)10(22,23)8(18,19)7(16,17)9(20,21)11(24,25)13(28,29)30/h1-4H/q+1 |
Clé InChI |
APSIFDAZVDGJLZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1F)[I+]C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



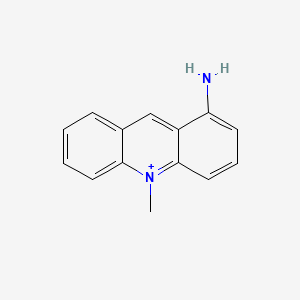



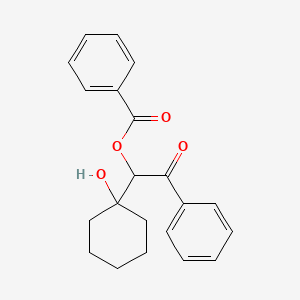
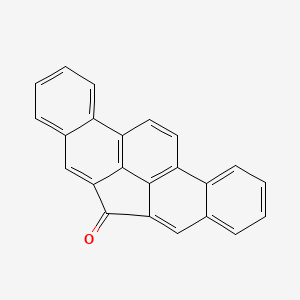
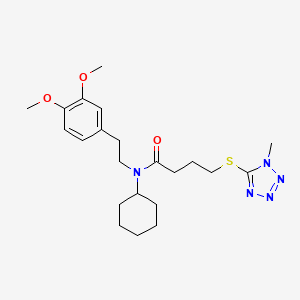
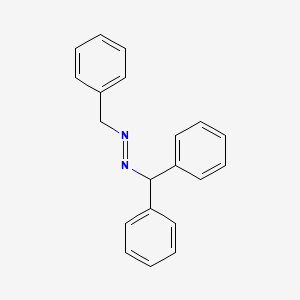
![2-[1-(Phenylsulfanyl)cyclopropyl]ethan-1-ol](/img/structure/B14426754.png)
![ethyl 7-[(4S)-4-formyl-2-oxo-1,3-thiazolidin-3-yl]heptanoate](/img/structure/B14426760.png)

![N-Methyl-N-[4-(trimethylstannyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14426781.png)
